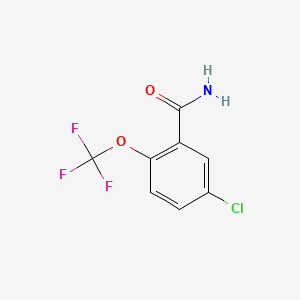

5-Chloro-2-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAWYPLVPCUXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281717 | |

| Record name | 5-Chloro-2-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-18-1 | |

| Record name | 5-Chloro-2-(trifluoromethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Benzamide Precursors

- Starting Material: 2-Aminobenzoic acid derivatives or related benzamide precursors.

- Method: Chlorination at the ortho position is achieved using chlorinating agents such as phosphorus oxychloride or thionyl chloride, which convert carboxylic acids or amides into acyl chlorides.

- Reference: Welch et al. (1969) demonstrated that chlorination of benzoyl derivatives yields chlorinated intermediates suitable for further modifications.

Introduction of Trifluoromethoxy Group

- Key Reagents: Trifluoromethoxylation is achieved via nucleophilic substitution or electrophilic trifluoromethylation.

- Method: Fluorination reagents such as trifluoromethylating agents (e.g., trifluoromethyl iodide, trifluoromethanesulfonic acid derivatives) are employed under controlled conditions.

- Research Findings: The patent CN113698315A describes a process where 2,3-dichlorotrifluorotoluene undergoes fluorination to introduce the trifluoromethoxy group efficiently.

Synthesis of Key Intermediates

Formation of 2-Fluoro-3-chlorotrifluoromethane

- Method: React 2,3-dichlorotrifluorotoluene with a fluorinating reagent (e.g., potassium fluoride or other fluorinating agents) in a suitable solvent (e.g., acetonitrile) at elevated temperatures (60-260°C) with a catalyst.

- Outcome: Produces 2-fluoro-3-chlorotrifluoromethane, an intermediate with high purity, facilitating subsequent nitrile formation.

Conversion to 2-Chloro-6-trifluoromethylbenzonitrile

- Method: React the fluorinated intermediate with a cyanide source (e.g., sodium cyanide or cyanogen sources) in a polar aprotic solvent like tetrahydrofuran at 80-120°C.

- Note: The process ensures selective substitution at the desired position, avoiding isomeric by-products.

Hydrolysis and Reduction to Benzamide

Hydrolysis of Benzonitrile to Benzamide

Final Amidation

- Method: Hydrogenate the chlorinated benzamide using palladium on carbon catalyst under hydrogen atmosphere at room temperature (~25°C) and 1.5 atm pressure.

- Outcome: Produces the target compound 5-Chloro-2-(trifluoromethoxy)benzamide with purity over 97% and yields around 95%.

Environmental and Operational Notes

- The synthesis avoids highly toxic reagents like hydrogen chloride or sulfur dioxide, reducing environmental hazards.

- Use of common solvents such as tetrahydrofuran and water simplifies recovery and waste management.

- Reaction steps are optimized for industrial scalability, with high yields (>67%) and minimal waste generation.

Summary Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethoxy group remains intact.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-2-(trifluoromethoxy)benzamide has the molecular formula and a molecular weight of 227.59 g/mol. The trifluoromethoxy group contributes to its electron-withdrawing properties, enhancing its reactivity in various chemical reactions.

Medicinal Chemistry

This compound is utilized in the development of new pharmaceuticals, particularly as a precursor for synthesizing antitubercular agents. For instance, it has been identified as a key intermediate in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, which are promising candidates for treating tuberculosis due to their mechanism targeting the enzyme DprE1 in Mycobacterium tuberculosis .

Table 1: Antitubercular Agents Derived from this compound

| Compound Name | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| BTZ043 | Tuberculosis | Inhibition of DprE1 | |

| PBTZ169 | Tuberculosis | Inhibition of DprE1 |

Chemical Synthesis

The compound serves as an important building block in organic synthesis. Its derivatives are employed in the preparation of various heterocyclic compounds, which are crucial in drug discovery and development.

Case Study: Synthesis of Nitrobenzamides

A study reported the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, highlighting its utility as a precursor for generating novel nitrobenzamide derivatives with potential biological activity .

Agrochemicals

Research indicates that compounds similar to this compound have been investigated for their potential use as agrochemicals, particularly in developing herbicides and pesticides. The trifluoromethoxy group enhances the lipophilicity and biological activity of these compounds.

Table 2: Potential Agrochemical Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

- Trifluoromethoxy (OCF₃): Present in the target compound and compound 21, this group increases lipophilicity (logP ~3.6) and resistance to oxidative metabolism .

- Sulfonamide (SO₂NH): In compound 13, this group introduces strong hydrogen-bonding capacity, often critical for protease or kinase inhibition .

- Chloro (Cl): Ubiquitous in all analogs, Cl provides electronic withdrawal and steric bulk, improving binding to hydrophobic pockets .

Biological Activity

5-Chloro-2-(trifluoromethoxy)benzamide is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and microbiology. Its unique structure, characterized by the presence of a chloro group and a trifluoromethoxy moiety, contributes to its interaction with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C8H6ClF3NO2

- CAS Number : 1092461-18-1

- Molecular Weight : 237.59 g/mol

This compound primarily acts through the inhibition of specific enzymes involved in critical biological processes. Its mechanism includes:

- Enzyme Interaction : The compound exhibits strong binding affinity to several target proteins, particularly those involved in bacterial cell wall synthesis and metabolic pathways.

- Hydrophobic Interactions : The trifluoromethoxy group enhances hydrophobic interactions with target sites, improving binding efficacy.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus (MRSA) | 4.0 |

| Enterococcus faecalis | 8.0 |

| Mycobacterium tuberculosis | 16.0 |

In vitro studies have shown that this compound effectively inhibits bacterial growth, demonstrating a concentration-dependent bactericidal effect against MRSA and other resistant strains .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using human cell lines. The results indicated:

- Cell Line : THP-1 (human monocytic leukemia)

- IC50 Value : Approximately 25 µM

- Effects : Induction of apoptosis and modulation of cell signaling pathways were observed at higher concentrations .

Study on Antibacterial Efficacy

A study conducted on the efficacy of this compound against clinical isolates revealed:

- Methodology : Time-kill assays were performed to evaluate the bactericidal activity over time.

- Findings : Significant reductions in bacterial counts were noted within 4 hours at concentrations exceeding the MIC, indicating rapid bactericidal action .

Pharmacokinetic Properties

Research into the pharmacokinetics of this compound suggests:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-Chloro-2-(trifluoromethoxy)benzamide, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via condensation of 5-chloro-2-(trifluoromethoxy)benzoic acid derivatives with amines. Key steps include:

- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in solvents such as dichloromethane (DCM) at 50°C for 1–12 hours .

- Coupling with ammonia or substituted amines under inert conditions.

- Monitoring reaction progress via TLC or NMR to optimize time and temperature, as prolonged heating may degrade sensitive functional groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 7.4–8.5 ppm for substituted benzamide) and trifluoromethoxy (-OCF₃) carbon peaks (δ ~120 ppm, split due to coupling with fluorine) .

- IR Spectroscopy : Confirm amide C=O stretch (~1660–1640 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

Q. How can researchers ensure high purity during the isolation of this compound?

- Methodological Answer :

- Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate byproducts .

- Recrystallize from ethanol-water mixtures to remove residual solvents or unreacted starting materials .

Advanced Research Questions

Q. How can crystallographic data discrepancies for this compound be resolved?

- Methodological Answer :

- Refine X-ray diffraction data using SHELXL to model disorder in trifluoromethoxy groups or solvent molecules .

- Validate against high-resolution datasets (≤1.0 Å) and check for twinning using PLATON or similar software .

- Cross-reference with powder XRD to confirm phase purity if single crystals are challenging to obtain .

Q. What experimental strategies optimize the solubility of this compound for in vivo studies?

- Methodological Answer :

- Use co-solvents like dimethylformamide (DMF) or cyclodextrin-based formulations, ensuring biocompatibility .

- Design prodrug derivatives (e.g., phosphate esters) to enhance aqueous solubility while maintaining stability .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

- Methodological Answer :

- Synthesize analogs with modified substituents (e.g., replacing -OCF₃ with -CF₃ or halogens) and test against target enzymes/receptors (e.g., kinases, GPCRs) .

- Use molecular docking (AutoDock Vina) to predict binding modes and prioritize candidates for in vitro assays .

- Validate selectivity via counter-screening against related off-target proteins .

Q. What approaches reconcile conflicting bioactivity data across cell lines or assay conditions?

- Methodological Answer :

- Standardize assay protocols (e.g., ATP levels, incubation time) to minimize variability .

- Include positive controls (e.g., known inhibitors) and normalize data to cell viability metrics (MTT assay) .

- Perform dose-response curves (IC₅₀/EC₅₀) in triplicate to assess reproducibility .

Q. Which computational tools are suitable for predicting metabolic stability of this compound?

- Methodological Answer :

- Use SwissADME or Meteor Nexus to identify metabolic soft spots (e.g., amide hydrolysis, oxidative defluorination) .

- Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.